molecular formula C13H16N2O3 B4432907 2-(2-oxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)acetamide

2-(2-oxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)acetamide

Cat. No. B4432907
M. Wt: 248.28 g/mol
InChI Key: YPNSXVATFHLNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-oxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)acetamide, also known as OXA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

2-(2-oxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)acetamide works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. This compound has also been shown to have anti-inflammatory and anti-cancer effects in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-oxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)acetamide in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is that this compound has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on 2-(2-oxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)acetamide. One direction is to further explore its potential therapeutic applications for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its anti-inflammatory and anti-cancer properties in vivo. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.

Scientific Research Applications

2-(2-oxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)acetamide has shown promising results in various scientific research applications, including as a potential therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has also been studied for its potential anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

2-(2-oxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12(10-15-8-9-18-13(15)17)14-7-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNSXVATFHLNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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